

Spectroscopic Profile of 1-(4-Bromobenzoyl)-4-methylpiperazine: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Bromobenzoyl)-4-methylpiperazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(4-Bromobenzoyl)-4-methylpiperazine**, a molecule of interest in medicinal chemistry and drug development. The information presented herein is intended to support researchers in the identification, characterization, and quality control of this compound. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: **1-(4-Bromobenzoyl)-4-methylpiperazine**
- Molecular Formula: C₁₂H₁₅BrN₂O
- Molecular Weight: 283.17 g/mol
- CAS Number: 349395-87-5

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **1-(4-Bromobenzoyl)-4-methylpiperazine**. This data is based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.55	d	2H	Aromatic CH (ortho to C=O)
~ 7.35	d	2H	Aromatic CH (ortho to Br)
~ 3.75	t	2H	Piperazine CH_2 (adjacent to C=O)
~ 3.45	t	2H	Piperazine CH_2 (adjacent to C=O)
~ 2.50	t	4H	Piperazine CH_2 (adjacent to N- CH_3)
2.30	s	3H	N- CH_3

Table 2: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 170.0	C=O (Amide)
~ 135.0	Aromatic C-Br
~ 131.5	Aromatic C (ipso to C=O)
~ 129.0	Aromatic CH (ortho to C=O)
~ 128.5	Aromatic CH (ortho to Br)
~ 55.0	Piperazine CH ₂ (adjacent to N-CH ₃)
~ 46.0	N-CH ₃
~ 45.5	Piperazine CH ₂ (adjacent to C=O)
~ 41.5	Piperazine CH ₂ (adjacent to C=O)

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands (Solid, KBr)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3050	Medium	Aromatic C-H stretch
~ 2940, ~2800	Medium	Aliphatic C-H stretch
~ 1636	Strong	C=O stretch (Amide)[1]
~ 1590, ~1485	Medium	Aromatic C=C stretch
~ 1280	Medium	C-N stretch
~ 1010	Strong	Aromatic C-Br stretch

Note: The C=O stretching frequency is based on the similar compound 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salt.[1]

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Abundance	Assignment
282 / 284	High	$[M]^+$ (Molecular ion peak with bromine isotopes)
183 / 185	High	$[Br-C_6H_4-CO]^+$ (Bromobenzoyl cation)
99	High	$[C_5H_{11}N_2]^+$ (Methylpiperazine fragment)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **1-(4-Bromobenzoyl)-4-methylpiperazine**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in 0.7 mL of deuterated chloroform ($CDCl_3$) in a standard 5 mm NMR tube.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- 1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.

- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

IR Spectroscopy

- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.

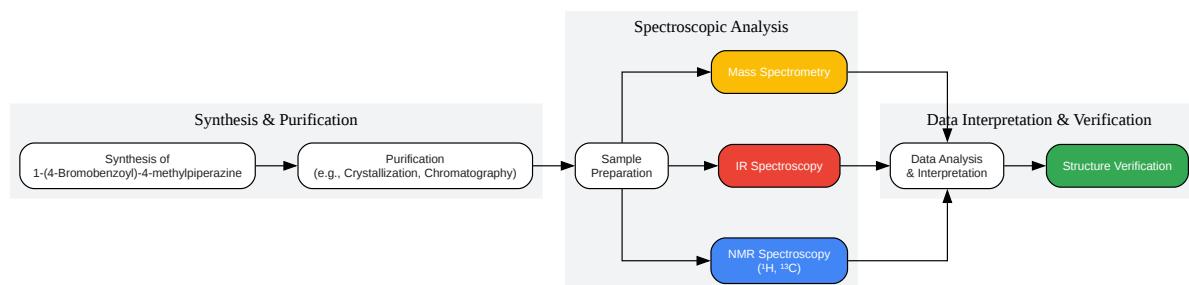
Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).
- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 50 to 500.
- The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **1-(4-Bromobenzoyl)-4-methylpiperazine**.



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References

- 1. mdpi.com [mdpi.com]

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